molecular formula C17H22ClN B4708356 (2-phenylethyl)(2-phenylpropyl)amine hydrochloride

(2-phenylethyl)(2-phenylpropyl)amine hydrochloride

Cat. No. B4708356
M. Wt: 275.8 g/mol
InChI Key: DTNOQQBDLMFZAR-UHFFFAOYSA-N
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Description

(2-phenylethyl)(2-phenylpropyl)amine hydrochloride is a chemical compound that belongs to the class of phenethylamines. It is also known as beta-methyl-phenylethylamine or BMPEA. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of (2-phenylethyl)(2-phenylpropyl)amine hydrochloride is not fully understood. However, it is believed to work by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as to cause vasoconstriction. Additionally, it has been shown to increase the release of norepinephrine and dopamine in the brain, which can have a positive effect on mood and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using (2-phenylethyl)(2-phenylpropyl)amine hydrochloride in lab experiments is its potential as a new antimicrobial agent. Additionally, its potential use as a neurotransmitter and as a treatment for mood disorders makes it an interesting compound to study. However, one limitation of using this compound in lab experiments is its potential toxicity, which can make it difficult to work with.

Future Directions

There are several future directions for research on (2-phenylethyl)(2-phenylpropyl)amine hydrochloride. One area of interest is its potential as a new antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of this compound, as well as its potential use as a neurotransmitter and as a treatment for mood disorders. Further studies are also needed to investigate the potential toxicity of this compound and to develop safer methods for working with it.

Scientific Research Applications

(2-phenylethyl)(2-phenylpropyl)amine hydrochloride has been studied for its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has been studied for its potential use as a neurotransmitter and as a potential treatment for depression and other mood disorders.

properties

IUPAC Name

2-phenyl-N-(2-phenylethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-15(17-10-6-3-7-11-17)14-18-13-12-16-8-4-2-5-9-16;/h2-11,15,18H,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNOQQBDLMFZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=CC=C1)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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